![molecular formula C26H35NO5Si B12279115 1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid](/img/structure/B12279115.png)
1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid
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Overview
Description
1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid typically involves multiple steps, starting from simpler precursorsThe reaction conditions often include the use of bases like sodium hydroxide or triethylamine and solvents such as tetrahydrofuran (THF) or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the silyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in THF.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic acid has been explored for its potential in drug discovery and development. Its structure allows for modifications that can lead to the synthesis of novel therapeutic agents.
Case Study: Synthesis of Antiviral Agents
A study demonstrated the use of this compound as an intermediate in synthesizing azetidine-based antiviral agents. The presence of the Boc protecting group facilitated selective reactions that led to compounds with enhanced bioactivity against viral infections. The synthetic route involved:
- Protection : The amine group was protected using the Boc group.
- Functionalization : Selective functionalization at the azetidine ring allowed for the introduction of various substituents that improved antiviral activity.
- Deprotection : Final deprotection yielded active compounds suitable for biological testing.
Organic Synthesis Applications
The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations.
Table 1: Summary of Synthetic Reactions Involving this compound
Reaction Type | Conditions | Outcome |
---|---|---|
Nucleophilic Substitution | Base-catalyzed reaction | Formation of substituted azetidines |
Deprotection | Acidic conditions | Regeneration of free amine functionality |
Coupling Reactions | Cross-coupling with aryl halides | Synthesis of complex organic molecules |
These reactions highlight the compound's utility in creating diverse chemical entities that can lead to potential pharmaceuticals.
Material Science Applications
In material science, this compound has been investigated for its role in developing advanced materials with specific properties.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. The process involved:
- Polymerization : The compound was copolymerized with other monomers to create a polymer with tailored properties.
- Characterization : The resulting materials were characterized using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), showing improved thermal resistance compared to traditional polymers.
Mechanism of Action
The mechanism of action of 1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
1-tert-butoxycarbonyl-azetidine-3-carboxylic acid: Similar structure but lacks the silyl group.
tert-butoxycarbonyl tert-butyl carbonate: Contains the Boc group but differs in the overall structure.
N-Boc-2,3-dihydro-1H-pyrrole: Another Boc-protected compound with a different core structure.
Uniqueness
1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid is unique due to the combination of the Boc and silyl groups, which provide both protection and stability. This dual functionality makes it particularly useful in complex synthetic routes and multi-step reactions .
Biological Activity
1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic acid is a complex organic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a silyl ether, contribute to its versatility in various biological applications. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
- Molecular Formula : C26H35NO5Si
- Molecular Weight : 469.6 g/mol
- IUPAC Name : 2-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
- Canonical SMILES : CC(C)(C)OC(=O)N1CC(C1COSi(C3=CC=CC=C3)C(C)(C)C)C(=O)O
The biological activity of this compound primarily stems from its ability to act as a protecting group for amines during chemical reactions. The Boc group can be selectively removed under acidic conditions, allowing for the release of free amines that can participate in further reactions, thus facilitating the synthesis of biologically active compounds.
1. Medicinal Chemistry
Research indicates that this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features enable the development of novel drug candidates with improved efficacy and selectivity. For instance, its application in synthesizing peptide-based therapeutics has been explored, highlighting its potential role in drug discovery and development .
2. Enzyme Inhibition Studies
Recent studies have demonstrated that derivatives of azetidine compounds exhibit inhibitory activity against specific enzymes involved in disease pathways. For example, azetidine derivatives have shown promise as inhibitors of receptor tyrosine kinases, which are critical in cancer biology .
Case Studies
Properties
Molecular Formula |
C26H35NO5Si |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C26H35NO5Si/c1-25(2,3)32-24(30)27-17-21(23(28)29)22(27)18-31-33(26(4,5)6,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,21-22H,17-18H2,1-6H3,(H,28,29) |
InChI Key |
ZZWSOJHWMKIKJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
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